1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride
Overview
Description
1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, including drug development, organic synthesis, and studying biological processes.
Preparation Methods
The synthesis of 1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes bromination, difluoromethoxylation, and amination reactions under controlled conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is employed in studying biological processes and interactions at the molecular level.
Industry: The compound’s unique properties make it valuable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound useful for studying cellular mechanisms and developing new drugs .
Comparison with Similar Compounds
1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride can be compared with other similar compounds, such as:
- 1-(3-Bromo-4-methoxyphenyl)ethylamine hydrochloride
- 1-(3-Chloro-4-difluoromethoxyphenyl)ethylamine hydrochloride
- 1-(3-Bromo-4-trifluoromethoxyphenyl)ethylamine hydrochloride
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The unique combination of bromine and difluoromethoxy groups in this compound provides distinct reactivity and potential for various research applications .
Biological Activity
1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. Its unique structural features, including the presence of bromine and difluoromethoxy groups, suggest a range of interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound’s IUPAC name is this compound. It features a phenyl ring substituted with bromine and difluoromethoxy groups, contributing to its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C10H12BrClF2N |
Molecular Weight | 299.56 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water and organic solvents |
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes in the body. The difluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity. This compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and various neurological conditions.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. In a study involving forced swim tests, administration of this compound resulted in significant reductions in immobility time, suggesting an increase in locomotor activity and potential antidepressant properties .
Antitumor Activity
A case study explored the antitumor effects of related compounds on various cancer cell lines. The compound demonstrated cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines, with IC50 values indicating potent activity. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Neuroprotective Properties
In neuroprotection studies, the compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Research Findings Summary
Properties
IUPAC Name |
1-[3-bromo-4-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NO.ClH/c1-5(13)6-2-3-8(7(10)4-6)14-9(11)12;/h2-5,9H,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKJCUGLUMBGJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(F)F)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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